![molecular formula C17H16Cl2O B1360598 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-44-0](/img/structure/B1360598.png)
2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone
Overview
Description
“2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone” is a chemical compound with the molecular formula C17H16Cl2O . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone” consists of a propiophenone backbone with two chlorine atoms and a 2,4-dimethylphenyl group attached . The InChI code for this compound is 1S/C17H16Cl2O/c1-11-3-4-13 (12 (2)9-11)5-8-17 (20)15-10-14 (18)6-7-16 (15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 .Scientific Research Applications
Copolymerization and Polymer Chemistry
A study by Kim et al. (1999) explores the copolymerization of various trisubstituted ethylenes, including compounds similar to 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, with styrene. This process was performed with radical initiation and resulted in copolymers with high glass transition temperatures, indicating reduced chain mobility due to the high dipolar character of the monomers (Kim et al., 1999).
Crystallography and Structural Analysis
Bappalige et al. (2009) focused on the structural analysis of a compound structurally related to this compound. The study provided insights into the molecular conformation and intermolecular interactions within the crystal structure (Bappalige et al., 2009).
Environmental Chemistry and Biodegradability
O'Connor and Young (1989) investigated the anaerobic biodegradability and toxicity of substituted phenols, including 2,4-dimethylphenol, which is a component of this compound. This study is crucial for understanding the environmental impact and degradation pathways of such compounds (O'Connor & Young, 1989).
Synthesis and Chemical Reactions
Kasturi and Damodaran (1969) reported on the synthesis and chemical reactions involving compounds like this compound. Their work contributes to the broader understanding of the chemical behavior and potential applications of such molecules (Kasturi & Damodaran, 1969).
Pharmaceutical and Medicinal Chemistry
Chalabi and Fadhil (2020) synthesized and characterized derivatives similar to this compound, demonstrating potential applications in pharmaceutical and medicinal chemistry, particularly in the synthesis of novel organic compounds (Chalabi & Fadhil, 2020).
Environmental Analysis
Alonso et al. (1998) explored methods for extracting and determining phenolic compounds, including 2,4-dimethylphenol, in soil samples. This research is significant for environmental monitoring and analysis, particularly concerning pollutants and contaminants (Alonso et al., 1998).
Mechanism of Action
The mechanism of action of “2’,3’-Dichloro-3-(2,4-dimethylphenyl)propiophenone” is not specified in the available literature. The mechanism of action for a chemical compound typically refers to its effects in a biological system, which is not applicable for this compound as it is used for research purposes .
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-6-7-13(12(2)10-11)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGADCPHXHHYYRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644702 | |
Record name | 1-(2,3-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898794-44-0 | |
Record name | 1-(2,3-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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